2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFSRQPXSDMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves a multi-step process. One common approach starts with the preparation of the 2-hydroxy-1,2,3,4-tetrahydronaphthalene intermediate, which is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain receptors by forming strong hydrogen bonds and electrostatic interactions. The hydroxy-tetrahydronaphthalenyl moiety contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Features a 3-methylbenzoyl group and a hydroxylated tertiary alcohol substituent.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography .
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry .
(E)-2-Fluoro-N-(4-(3-(Hydroxyamino)-3-Oxoprop-1-en-1-yl)Phenethyl)-5-((4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)Benzamide
- Structure : Contains a fluorinated benzamide core with a phthalazine-based side chain.
- Pharmacology: Demonstrates anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity in MCF-10A normal cells compared to SAHA) .
- Contrast : The extended conjugated system and phthalazine group differentiate it from the target compound, which features a tetrahydronaphthalene group. Both compounds leverage fluorine for enhanced activity.
2-Fluoro-N-Methyl-4-[7-(Quinolin-6-yl-Methyl)-Imidazo[1,2-b][1,2,4]Triazin-2-yl]Benzamide Salts
- Structure: Fluorinated benzamide with a quinoline-imidazotriazine substituent.
- Applications : Acts as a c-Met kinase inhibitor for cancer therapy, with salts (e.g., dihydrochloride) improving solubility and bioavailability .
- Contrast: The imidazotriazine-quinoline moiety provides distinct kinase-targeting properties, unlike the tetrahydronaphthalene group in the target compound.
4-(3-(4-Cyano-3-(Trifluoromethyl)Phenyl)-2-Oxohexahydro-1H-Furo[3,4-d]Imidazol-1-yl)-2-Fluoro-N-(Oxetan-3-yl)Benzamide
- Structure : Combines a fluorinated benzamide with a furoimidazolone and oxetane group.
- Pharmacology : Functions as an androgen receptor antagonist, synthesized via substitution with oxetan-3-amine .
- Contrast : The furoimidazolone core enables androgen receptor binding, whereas the tetrahydronaphthalene group in the target compound may target different pathways.
Data Table: Key Features of Comparable Benzamide Derivatives
*Abbreviated for clarity; full name in text.
Biological Activity
The compound 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide , identified by its CAS number 1421497-85-9 , is a derivative of benzamide that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, effects on various biological pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
- Molecular Weight : 299.345 g/mol
- Molecular Formula : C18H18FNO2
This compound features a fluoro group that enhances its binding affinity to specific receptors and a hydroxy-tetrahydronaphthalenyl moiety that contributes to its stability and bioavailability .
The mechanism of action of this compound involves interactions with various molecular targets. The fluoro group is known to form strong hydrogen bonds and electrostatic interactions with target receptors. These interactions modulate several biological pathways, potentially influencing processes such as cell signaling and metabolic regulation .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, research indicates that certain benzamide compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the naphthalene moiety in the structure may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest .
Cardiovascular Effects
Research has shown that benzamide derivatives can affect cardiovascular functions. A study investigating a related benzamide derivative demonstrated its ability to reduce left ventricular pressure (LVP) in an ischemia-reperfusion injury model. This suggests potential therapeutic applications in heart failure management .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may exert neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
